2-[(2,2-dicyanoeth-1-en-1-yl)amino]benzamide
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Overview
Description
2-[(2,2-dicyanoeth-1-en-1-yl)amino]benzamide is an organic compound with a unique structure that includes a benzamide moiety and a dicyanoethenylamino group
Mechanism of Action
Target of Action
Benzamide derivatives have been found to exhibit a broad range of biological activities, including anticancer and antifungal properties . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, depending on the specific context.
Mode of Action
For instance, some benzamides have been found to inhibit fungal lipid-transfer proteins , while others have shown anticancer activity through multiple enzyme targets .
Biochemical Pathways
For instance, in the context of anticancer activity, benzamides may affect pathways related to cell proliferation and apoptosis .
Result of Action
For instance, in the context of anticancer activity, benzamides may induce apoptosis or inhibit cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dicyanoeth-1-en-1-yl)amino]benzamide typically involves the reaction of 2-aminobenzamide with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dicyanoeth-1-en-1-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-[(2,2-dicyanoeth-1-en-1-yl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: A related compound with similar structural features but different functional groups.
Benzothiazole Derivatives: Compounds with a benzothiazole moiety that exhibit similar biological activities.
Benzimidazole Derivatives: Compounds with a benzimidazole structure that are used in similar applications
Uniqueness
2-[(2,2-dicyanoeth-1-en-1-yl)amino]benzamide is unique due to its dicyanoethenylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2,2-dicyanoethenylamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-5-8(6-13)7-15-10-4-2-1-3-9(10)11(14)16/h1-4,7,15H,(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJLELUSFNKMCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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